molecular formula C12H10ClN3O3 B2781041 N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-45-5

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2781041
CAS No.: 941921-45-5
M. Wt: 279.68
InChI Key: YDDLVTBRVRMMIG-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound that features a combination of a chlorobenzyl group and an isoxazole moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorobenzyl)-N2-(isoxazol-5-yl)oxalamide: Similar structure but with a different position of the isoxazole ring.

    N1-(2-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the specific positioning of the chlorobenzyl and isoxazole groups, which may confer distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-4-2-1-3-8(9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLVTBRVRMMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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